Product packaging for Dichlorobis(dimethylglyoxime)cobalt(II)(Cat. No.:)

Dichlorobis(dimethylglyoxime)cobalt(II)

Cat. No.: B15285625
M. Wt: 362.07 g/mol
InChI Key: VJCBNQCZLZRPPK-UHFFFAOYSA-L
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Description

Dichlorobis(dimethylglyoxime)cobalt(II) is a coordination complex with the formula $[Co(C4H8N2O2)2Cl2]$. The compound features two bidentate dimethylglyoxime (DMG) ligands and two chloride ligands, forming an octahedral geometry around the cobalt(II) center . DMG, a well-known chelating agent, binds through its two oxime groups, creating a planar equatorial coordination environment. This complex is notable for its stability, analytical applications in metal detection, and catalytic roles in organic reactions such as acetalization and ketalization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16Cl2CoN4O4 B15285625 Dichlorobis(dimethylglyoxime)cobalt(II)

Properties

Molecular Formula

C8H16Cl2CoN4O4

Molecular Weight

362.07 g/mol

IUPAC Name

dichlorocobalt;N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine

InChI

InChI=1S/2C4H8N2O2.2ClH.Co/c2*1-3(5-7)4(2)6-8;;;/h2*7-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

VJCBNQCZLZRPPK-UHFFFAOYSA-L

Canonical SMILES

CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.Cl[Co]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(dimethylglyoxime)cobalt(II) can be synthesized by reacting cobalt(II) chloride with dimethylglyoxime in an ethanol solution. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for Dichlorobis(dimethylglyoxime)cobalt(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(dimethylglyoxime)cobalt(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes .

Scientific Research Applications

Dichlorobis(dimethylglyoxime)cobalt(II) has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other cobalt complexes and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Dichlorobis(dimethylglyoxime)cobalt(II) involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can switch between different oxidation states, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used .

Comparison with Similar Compounds

Structural Features

Dichlorobis(dimethylglyoxime)cobalt(II) adopts an octahedral geometry, with DMG ligands occupying equatorial positions and chloride ligands in axial positions. This contrasts with other cobalt(II) dichloro complexes:

  • Dichlorobis(quinoline-N)cobalt(II) (monoclinic): Distorted tetrahedral geometry due to steric hindrance from bulky quinoline ligands .
  • Dichlorobis(triphenylphosphine)cobalt(II): Likely tetrahedral, with monodentate triphenylphosphine ligands reducing coordination number .
  • Dichlorobis(4-methylpyridine)cobalt(II) : Octahedral structure with additional solvent molecules completing the coordination sphere .

Table 1: Structural Comparison

Compound Geometry Coordination Number Key Ligand Features Reference
Dichlorobis(DMG)cobalt(II) Octahedral 6 Bidentate DMG, axial Cl⁻
Dichlorobis(quinoline-N)cobalt(II) Distorted tetrahedral 4 Monodentate quinoline
Dichlorobis(PPh₃)cobalt(II) Tetrahedral 4 Monodentate PPh₃

Spectroscopic and Magnetic Properties

  • UV-Vis Spectroscopy : Co-DMG complexes exhibit absorption bands in the visible range due to d-d transitions. For example, dichlorobis(DMG)cobalt(II) shows λₘₐₓ at ~500 nm, distinct from nickel-DMG complexes (λₘₐₓ ~470 nm) .
  • IR Spectroscopy : Strong ν(N-O) stretches at ~1500 cm⁻¹ confirm DMG coordination .
  • Magnetic Behavior: Co(II) (d⁷) in octahedral geometry typically exhibits high-spin configurations (μ ≈ 3–4 BM). Tetrahedral Co(II) complexes (e.g., quinoline derivatives) show lower μ (~2.5 BM) due to ligand field effects .

Table 2: Analytical Performance

Metal DMG Complex Color Detection Method Sensitivity Enhancement Reference
Co(II) Dark brown solution Adsorptive stripping voltammetry 0.01% DMG in NH₄OH/NH₄Cl buffer
Ni(II) Red precipitate Colorimetric assay Nafion-graphene-DMG electrode

Catalytic Performance

Dichlorobis(DMG)cobalt(II) serves as a precursor to cobaloximes, which catalyze acetalization with high efficiency (TOF = 953 h⁻¹ at 70°C) . Comparatively:

  • Schiff base-Co(II) complexes : Lower TOF (~200–400 h⁻¹) due to weaker ligand field effects .
  • Cobalt acetate-DMG systems : Require higher catalyst loading (0.5 mol%) for similar conversions .

Biological Activity

Dichlorobis(dimethylglyoxime)cobalt(II), often referred to as DMDGCo(II), is a coordination complex that has gained attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

DMDGCo(II) features a cobalt(II) ion coordinated with two dimethylglyoxime ligands and two chloride ions. The structure typically exhibits a square planar geometry, which is crucial for its biological interactions. The cobalt center can undergo oxidation, facilitating various biochemical processes.

PropertyDescription
Chemical Formula[Co(dmgH)2Cl2]
Coordination GeometrySquare planar
ColorDark green to black crystalline
SolubilitySoluble in polar solvents

The biological activity of DMDGCo(II) primarily arises from its ability to interact with biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:

  • Redox Activity : The cobalt ion can change oxidation states, allowing DMDGCo(II) to participate in redox reactions that may affect cellular processes.
  • DNA Interaction : Studies indicate that DMDGCo(II) can bind to DNA, potentially influencing gene expression and cellular proliferation. This property is particularly relevant in cancer research, where such interactions could lead to therapeutic effects.
  • Catalytic Activity : DMDGCo(II) has shown promise as a catalyst in the decomposition of hydrogen peroxide, which can generate reactive oxygen species (ROS) that influence cellular signaling pathways.

Biological Studies and Findings

Numerous studies have investigated the biological implications of DMDGCo(II). Below are key findings from various research efforts:

  • Antitumor Activity : Research has demonstrated that DMDGCo(II) exhibits cytotoxic effects on certain cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through DNA damage mechanisms (Source: ).
  • Antioxidant Properties : DMDGCo(II) has been studied for its antioxidant capabilities. By scavenging free radicals, it may protect cells from oxidative stress, which is implicated in various diseases (Source: ).
  • Enzyme Mimicry : The compound has been explored as a model for vitamin B12 due to its ability to mimic certain enzymatic functions, potentially leading to applications in metabolic disorders (Source: ).

Case Study 1: Anticancer Activity

A study published in Inorganic Chemistry assessed the effects of DMDGCo(II) on human cancer cell lines. Results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through DNA fragmentation assays.

Case Study 2: Antioxidant Effects

Research conducted by Gupta et al. evaluated the antioxidant properties of DMDGCo(II). The study utilized various assays (DPPH and ABTS) demonstrating that the compound effectively reduced oxidative stress markers in cultured cells.

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